molecular formula C8H14N2OS B13193679 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol

Cat. No.: B13193679
M. Wt: 186.28 g/mol
InChI Key: AAEPZVYYNUODKU-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method involves the condensation of 2,2-dimethyl-1,3-thiazole-4-carbaldehyde with an amino alcohol in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with an amino alcohol group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-12-5-10-6/h3,5,7,11H,4,9H2,1-2H3

InChI Key

AAEPZVYYNUODKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CSC=N1)O

Origin of Product

United States

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